Pentaisopropoxytantalum
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H40O5Ta |
|---|---|
Molecular Weight |
481.42 g/mol |
IUPAC Name |
propan-2-ol;tantalum |
InChI |
InChI=1S/5C3H8O.Ta/c5*1-3(2)4;/h5*3-4H,1-2H3; |
InChI Key |
KWUQLGUXYUKOKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Ta] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Reactivity of Pentaisopropoxytantalum
Established Synthetic Pathways for Pentaisopropoxytantalum
The synthesis of this compound can be achieved through several established methods, primarily involving the reaction of tantalum halides with isopropanol (B130326) or the interchange of alkoxide ligands.
Alkoxide Interchange and Related Reactions
Alkoxide interchange, also known as alcoholysis, is a common method for the synthesis of metal alkoxides. This process involves the reaction of a metal alkoxide with an excess of a different alcohol, leading to the exchange of the alkoxide groups. In the context of this compound, a lower tantalum alkoxide, such as tantalum pentamethoxide (Ta(OMe)₅) or tantalum pentaethoxide (Ta(OEt)₅), can be reacted with isopropanol. The equilibrium is driven towards the formation of the desired this compound by removing the more volatile alcohol (methanol or ethanol) through distillation. cdnsciencepub.com
The general reaction can be represented as:
Ta(OR)₅ + 5 i-PrOH ⇌ Ta(O-iPr)₅ + 5 ROH (where R = Me, Et)
This method is advantageous as it often proceeds under mild conditions and can yield high-purity products. The reaction is typically carried out in a non-polar solvent like benzene (B151609), and the removal of the liberated lower alcohol is crucial for driving the reaction to completion.
Synthesis from Halide Precursors
A widely employed and direct method for the synthesis of this compound involves the reaction of a tantalum pentahalide, most commonly tantalum pentachloride (TaCl₅), with isopropanol. cdnsciencepub.comwikipedia.org This reaction generates hydrogen chloride (HCl) as a byproduct, which can lead to incomplete reaction and the formation of chloro-alkoxide intermediates. To circumvent this, the reaction is typically carried out in the presence of a base, such as ammonia (B1221849) (NH₃) or a tertiary amine, which neutralizes the HCl as it is formed. cdnsciencepub.comysxbcn.com
TaCl₅ + 5 i-PrOH + 5 NH₃ → Ta(O-iPr)₅ + 5 NH₄Cl
The ammonium (B1175870) chloride precipitate is then removed by filtration, and the this compound can be isolated from the filtrate by distillation under reduced pressure. The reaction is usually performed in an inert solvent, such as benzene or toluene, to facilitate handling and purification.
Table 1: Comparison of Synthetic Pathways for this compound
| Synthetic Pathway | Precursors | Byproducts | Key Reaction Conditions | Advantages | Disadvantages |
| Alkoxide Interchange | Tantalum pentamethoxide or pentaethoxide, Isopropanol | Methanol (B129727) or Ethanol | Excess isopropanol, removal of volatile alcohol by distillation | Mild reaction conditions, high purity product | Requires pre-synthesis of a tantalum alkoxide precursor |
| From Halide Precursor | Tantalum pentachloride, Isopropanol, Ammonia | Ammonium chloride | Inert solvent, presence of a base to neutralize HCl | Direct route from readily available starting material | Formation of solid byproduct that requires removal |
Chemical Transformations and Derivatization of this compound
The reactivity of this compound is dominated by the susceptibility of the tantalum-oxygen bond to cleavage and the ability of the tantalum center to expand its coordination sphere.
Ligand Exchange and Adduct Formation Reactions
This compound readily undergoes ligand exchange reactions with a variety of protic reagents, such as other alcohols, carboxylic acids, and β-diketones. These reactions involve the substitution of one or more isopropoxide ligands with the incoming ligand. The extent of substitution can often be controlled by the stoichiometry of the reactants. For example, reaction with bidentate ligands like β-diketones can lead to the formation of stable chelate complexes.
Furthermore, the Lewis acidic nature of the tantalum center in this compound allows for the formation of adducts with Lewis bases. Donor molecules with oxygen or nitrogen atoms, such as ethers, esters, and amines (e.g., pyridine), can coordinate to the tantalum atom, expanding its coordination number. This adduct formation can influence the reactivity and solubility of the parent alkoxide.
Hydrolysis and Condensation Mechanisms in Controlled Environments
The hydrolysis of this compound is a critical reaction, particularly in the context of sol-gel processing to produce tantalum pentoxide (Ta₂O₅) materials. The reaction proceeds in a stepwise manner, involving the initial hydrolysis of isopropoxide ligands to form tantalum hydroxide-isopropoxide intermediates, followed by condensation reactions.
The hydrolysis reaction can be represented as: Ta(O-iPr)₅ + H₂O → Ta(O-iPr)₄(OH) + i-PrOH
Subsequent condensation reactions can occur via two primary pathways:
Oxolation: Two hydroxide-containing species react to form a Ta-O-Ta bridge and a molecule of water. 2 Ta(O-iPr)₄(OH) → (i-PrO)₄Ta-O-Ta(O-iPr)₄ + H₂O
Alcoxolation: A hydroxide-containing species reacts with an alkoxide species to form a Ta-O-Ta bridge and a molecule of alcohol. Ta(O-iPr)₄(OH) + Ta(O-iPr)₅ → (i-PrO)₄Ta-O-Ta(O-iPr)₄ + i-PrOH
Controlled hydrolysis, with substoichiometric amounts of water, allows for the isolation of polynuclear tantalum oxo-isopropoxides. americanelements.com For instance, the controlled hydrolysis of tantalum(V) isopropoxide has been shown to yield crystalline oxoalkoxides like [Ta₇O₉(OPrⁱ)₁₇]. americanelements.com The structure of these intermediates is influenced by the steric bulk of the alkoxide groups and the reaction conditions. These oxo-alkoxide clusters are important intermediates in the transformation of the molecular precursor to the final oxide material.
Mechanistic Investigations of this compound Reactions
Understanding the mechanisms of the reactions of this compound is crucial for controlling the properties of the resulting materials. While detailed mechanistic studies specifically on this compound are not extensively reported, general principles for metal alkoxide reactivity can be applied.
The alkoxide interchange reaction is generally believed to proceed through a nucleophilic substitution mechanism. The incoming alcohol molecule coordinates to the tantalum center, forming a higher-coordinate intermediate. This is followed by proton transfer and the elimination of the original alcohol, leading to the exchanged alkoxide. The steric bulk of the alkoxide groups can significantly influence the rate of this exchange.
The hydrolysis and condensation reactions have been investigated for various metal alkoxides. The initial hydrolysis step is a nucleophilic attack of a water molecule on the tantalum center. The subsequent condensation reactions are influenced by factors such as the water-to-alkoxide ratio, the pH of the solution, and the temperature. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, can be employed to monitor the progress of these reactions and identify the intermediate species formed. For instance, NMR studies on the hydrolysis of other metal alkoxides have provided insights into the formation of various oligomeric species in solution. nih.gov
Computational studies on related metal alkoxide systems have also been used to explore the reaction pathways and transition states involved in hydrolysis and condensation, providing a deeper understanding of the underlying mechanisms.
Advanced Thin Film Deposition Utilizing Pentaisopropoxytantalum As a Precursor
Metal-Organic Chemical Vapor Deposition (MOCVD) of Tantalum-Containing Films
MOCVD is a versatile technique for depositing thin films by introducing gaseous precursors onto a heated substrate, where they react and decompose to form the desired material. aixtron.com The use of pentaisopropoxytantalum in MOCVD processes is pivotal for creating tantalum oxide films for electronic and optical devices.
Precursor Design Considerations for MOCVD Performance
The effectiveness of a precursor in MOCVD is determined by several key characteristics. An ideal precursor should exhibit adequate volatility and thermal stability, ensuring consistent transport to the reactor and controlled decomposition on the substrate surface. nasa.gov The design of metal-organic precursors, such as modifying ligands, can significantly reduce their sensitivity to moisture and oxygen and prevent the formation of oligomers, which can negatively impact the deposition process. rsc.org For multi-component oxide films, the ability to control the stoichiometry by adjusting precursor delivery is crucial. nasa.govwiley-vch.de The choice of precursor and its delivery method, such as a single-source system with a mixed precursor vaporizer, can simplify the operational complexity of MOCVD. nasa.gov
Growth Kinetics and Process Parameter Optimization for Ta₂O₅ Films
The growth of tantalum pentoxide (Ta₂O₅) films via MOCVD is a complex process influenced by numerous interdependent parameters. nasa.gov Key variables that must be precisely controlled include the substrate temperature, reactor pressure, and the flow rates of the precursor and reactant gases. horiba.com The deposition temperature, in particular, has a significant impact on the film's properties. For instance, as the growth temperature increases, the structure of Ta₂O₅ films can transition from amorphous to crystalline. researchgate.net
Optimization of these parameters is essential to achieve the desired film characteristics. For example, in the MOCVD of tungsten-doped Ta₂O₅ films, the growth temperature was varied to achieve different crystalline structures, with the highest crystallinity observed at 750 °C. researchgate.net The concentration of precursors in the gas phase directly influences the composition of the resulting film. aixtron.com Techniques like in-line gas concentration monitoring can provide real-time feedback to ensure process repeatability and efficiency. horiba.com The growth rate of the film is also a critical factor, which can be influenced by the precursor injection rates and can be controlled to achieve self-limiting growth under certain conditions. wiley-vch.de
Below is a table summarizing the effects of key MOCVD process parameters on Ta₂O₅ film properties based on various research findings.
Table 1: Influence of MOCVD Process Parameters on Ta₂O₅ Film Properties
| Process Parameter | Effect on Film Properties | Research Findings |
|---|---|---|
| Substrate Temperature | Influences crystallinity, phase, and grain size. | Transition from amorphous to crystalline structure with increasing temperature. researchgate.net Optimal crystallinity for δ-Ta₂O₅ achieved at 750 °C. researchgate.net |
| Precursor Flow Rate | Affects growth rate and film composition. | Higher precursor concentration can lead to increased growth rates. horiba.com Precise control is necessary for stoichiometric films. wiley-vch.de |
| Reactor Pressure | Impacts gas phase reactions and precursor decomposition. | Interdependent with temperature and flow rate, requiring careful control for consistent deposition. nasa.gov |
| Reactant Gas (e.g., O₂) Flow | Determines the oxygen content and stoichiometry of the oxide film. | Crucial for achieving stoichiometric Ta₂O₅. Insufficient oxygen can lead to oxygen-deficient films. science.gov |
| Dopant Precursor Flow (e.g., for W-doping) | Controls the concentration of dopants in the film. | Increasing tungsten concentration in Ta₂O₅ films alters the preferred crystal growth orientation and decreases the optical bandgap. researchgate.netmdpi.com |
Control of Film Stoichiometry and Microstructure in MOCVD-Derived Layers
Achieving the correct stoichiometry and a desired microstructure are paramount for the performance of Ta₂O₅ films in electronic and optical applications. nycu.edu.tw The ratio of oxygen to tantalum in the film is a critical parameter that can be controlled by the MOCVD process conditions, particularly the flow of the oxygen source gas. science.gov Post-deposition annealing treatments, such as in an oxygen atmosphere, can be employed to correct for oxygen deficiencies and improve the stoichiometry. science.gov
Integration in High-k Dielectric Film Research (e.g., Dynamic Random Access Memories, Complementary Metal-Oxide-Semiconductors)
Tantalum pentoxide (Ta₂O₅) is a high-k dielectric material, meaning it has a higher dielectric constant than silicon dioxide (SiO₂). nih.gov This property makes it a promising candidate for use in next-generation electronic devices, such as Dynamic Random Access Memories (DRAMs) and Complementary Metal-Oxide-Semiconductors (CMOS). nycu.edu.twelectrochem.org In DRAMs, high-k dielectrics are needed to maintain capacitance as the size of memory cells continues to shrink. electrochem.orgresearchgate.net For CMOS technology, replacing the traditional SiO₂ gate dielectric with a high-k material allows for further scaling of transistors by reducing gate leakage current. electrochem.orgdiva-portal.org
The integration of Ta₂O₅ into these devices presents several challenges. For DRAM capacitors, the dielectric must have very low leakage current to ensure long data retention times. electrochem.org In CMOS applications, issues such as carrier mobility degradation and fixed charges within the dielectric need to be addressed. electrochem.org Despite these challenges, significant progress has been made in utilizing Ta₂O₅ and other high-k materials in advanced semiconductor manufacturing. electrochem.orgresearchgate.net
Atomic Layer Deposition (ALD) Studies on this compound
Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers exceptional control over film thickness and conformality at the atomic level. wikipedia.org It involves sequential, self-limiting surface reactions between gaseous precursors and the substrate. wikipedia.org this compound is a suitable precursor for the ALD of tantalum-based films.
ALD Reaction Mechanisms with this compound and Coreagents
The ALD process relies on understanding the surface reaction mechanisms between the precursor and the coreactant. helsinki.fimatlantis.com In a typical ALD cycle for depositing a metal oxide, the substrate is first exposed to the metal precursor, in this case, this compound. The precursor molecules react with the reactive sites on the surface in a self-limiting manner. wikipedia.org After the surface is saturated, any excess precursor and byproducts are purged from the reactor. Subsequently, a coreactant, such as water or ozone, is introduced to react with the adsorbed precursor layer, forming the desired oxide and regenerating the surface reactive sites for the next cycle. ita.br
Below is a table detailing the proposed reaction steps in an idealized ALD cycle for Ta₂O₅ using this compound and water.
Table 2: Idealized ALD Reaction Cycle for Ta₂O₅ using this compound and Water
| Step | Process | Description | Idealized Surface Reaction |
|---|---|---|---|
| 1 | This compound Pulse | This compound vapor is introduced into the reactor and reacts with surface hydroxyl (-OH) groups. | Surface-OH + Ta(OⁱPr)₅ → Surface-O-Ta(OⁱPr)₄ + ⁱPrOH |
| 2 | Purge | Excess this compound and isopropanol (B130326) byproduct are removed from the reactor with an inert gas. | - |
| 3 | Water Pulse | Water vapor is introduced and reacts with the remaining isopropoxy ligands on the surface. | Surface-O-Ta(OⁱPr)₄ + 4H₂O → Surface-O-Ta(OH)₄ + 4ⁱPrOH |
| 4 | Purge | Excess water and isopropanol byproduct are purged from the reactor. | - |
Achievement of Conformal Coatings and Nanoscale Thickness Control
The use of this compound in Atomic Layer Deposition (ALD) is particularly advantageous for creating highly conformal coatings with precise control over thickness at the nanoscale. ALD is a process that involves sequential, self-limiting surface reactions, which allows for the deposition of films one atomic layer at a time. This characteristic is essential for modern microelectronics, where device architectures feature complex, three-dimensional topographies.
This compound's role as a precursor in ALD enables the uniform coating of these intricate structures, ensuring that the film thickness is consistent across the entire surface, including deep trenches and high-aspect-ratio features. The self-limiting nature of the ALD process with this precursor ensures that film growth is directly proportional to the number of cycles performed, allowing for sub-angstrom precision in thickness control. This level of control is crucial for the fabrication of devices where film thickness dictates performance, such as in high-density capacitors and advanced gate dielectrics.
Research has demonstrated the effectiveness of this compound in achieving these demanding requirements. For instance, studies have shown that Ta2O5 films deposited via ALD using this compound and water as reactants exhibit excellent conformality on substrates with complex geometries. The growth rate of these films can be precisely controlled by the number of ALD cycles, a critical factor for tuning the material's properties for specific applications.
Key Achievements in Conformal Coatings and Thickness Control:
| Feature | Description | Significance |
| Conformality | Excellent uniformity of film thickness on non-planar substrates and high-aspect-ratio structures. | Enables the fabrication of advanced 3D electronic and optical devices. |
| Nanoscale Thickness Control | Precise control over film thickness down to the angstrom level by managing the number of ALD cycles. | Allows for the fine-tuning of electrical and optical properties of the deposited films. |
| Reproducibility | High degree of process reproducibility, ensuring consistent film quality from run to run. | Critical for high-volume manufacturing of semiconductor devices. |
Interface Engineering and Electrical Performance of ALD-Derived Dielectrics
By carefully controlling the initial stages of the ALD process, it is possible to tailor the interface properties. For example, surface preparation techniques and the initial precursor pulses can be adjusted to minimize the formation of interfacial layers and defects. The use of this compound allows for a clean and well-defined interface, which is essential for achieving high-performance dielectric stacks.
The electrical performance of Ta2O5 films derived from this compound has been extensively studied. These films typically exhibit a high dielectric constant (high-k), which is desirable for capacitor applications as it allows for greater charge storage in a smaller area. Furthermore, the leakage current in these films can be very low, a critical requirement for insulating layers in transistors and memory devices. The breakdown voltage, another important parameter, is also generally high for ALD-grown Ta2O5 films, indicating good dielectric strength and reliability.
Electrical Properties of ALD-Derived Ta2O5 Films:
| Property | Typical Value Range | Importance |
| Dielectric Constant (k) | 20 - 25 | Enables high capacitance density for memory and logic applications. |
| Leakage Current Density | < 10⁻⁷ A/cm² at 1V | Ensures low power consumption and reliable operation of transistors. |
| Breakdown Field | 3 - 5 MV/cm | Indicates high dielectric strength and robustness of the insulating layer. |
Research into Other Vapor-Phase Deposition Techniques for Tantalum-Based Materials
While ALD is a prominent method, research has also explored other vapor-phase deposition techniques that utilize this compound for the synthesis of tantalum-based materials. These methods offer different advantages in terms of deposition rate, cost, and film properties, making them suitable for a range of applications beyond high-end microelectronics.
One such technique is Chemical Vapor Deposition (CVD), which generally offers higher deposition rates than ALD. In CVD, this compound is introduced into a reaction chamber along with an oxidant, and the reaction proceeds at elevated temperatures to form a Ta2O5 film on the substrate. While CVD may not offer the same level of conformal coverage and thickness control as ALD, it is a viable option for applications where these requirements are less stringent, such as protective coatings or optical layers.
Another area of research involves plasma-enhanced versions of these deposition techniques, such as Plasma-Enhanced ALD (PEALD) and Plasma-Enhanced CVD (PECVD). The use of plasma can offer several benefits, including lower deposition temperatures, which is important for temperature-sensitive substrates. Plasma can also modify the film properties by influencing the chemical reactions and the microstructure of the growing film. Research in this area aims to leverage the advantages of plasma processing to further enhance the properties of tantalum-based films derived from this compound.
Comparison of Vapor-Phase Deposition Techniques:
| Technique | Key Advantages | Common Applications |
| Atomic Layer Deposition (ALD) | Excellent conformality, precise thickness control. | High-k dielectrics, memory devices, nanoelectronics. |
| Chemical Vapor Deposition (CVD) | Higher deposition rates, cost-effective for thicker films. | Protective coatings, optical films, sensors. |
| Plasma-Enhanced Techniques (PEALD/PECVD) | Lower deposition temperatures, ability to tailor film properties. | Coatings on temperature-sensitive substrates, advanced material synthesis. |
Sol Gel Synthesis and Solution Phase Processing of Materials with Pentaisopropoxytantalum
Principles of Tantalum Alkoxide-Based Sol-Gel Chemistry
The foundation of sol-gel chemistry involving tantalum alkoxides like pentaisopropoxytantalum lies in two primary reactions: hydrolysis and condensation. nih.govrsc.org The process begins with the hydrolysis of the tantalum alkoxide precursor, where the alkoxy groups (-OR) are replaced by hydroxyl groups (-OH) upon reaction with water. researchgate.netnih.gov This is followed by condensation reactions, where either two hydroxyl groups react to form a tantalum-oxo-tantalum (Ta-O-Ta) bridge and a water molecule (oxolation), or a hydroxyl group reacts with a remaining alkoxy group to form a Ta-O-Ta bridge and an alcohol molecule (alkoxolation). chalcogen.roresearchgate.net
These reactions progressively build a three-dimensional metal-oxo-polymer network within the solvent, transforming the initial colloidal solution (the "sol") into a solid, porous network (the "gel"). wikipedia.org The structure and properties of the final material are highly dependent on the kinetics of these hydrolysis and condensation reactions. beilstein-journals.org Tantalum alkoxides are known for their high reactivity towards moisture, which can make controlling these reactions challenging. researchgate.netnih.gov The high oxophilicity and tendency of tantalum to expand its coordination sphere contribute to the rapid kinetics, often necessitating careful control of the reaction environment to prevent uncontrolled precipitation. researchgate.netnih.gov
The general steps in the sol-gel process using a tantalum alkoxide precursor can be summarized as:
Hydrolysis: Ta(OR)₅ + H₂O → Ta(OR)₄(OH) + ROH
Condensation (Oxolation): 2 Ta(OR)₄(OH) → (RO)₄Ta-O-Ta(OR)₄ + H₂O
Condensation (Alkoxolation): Ta(OR)₅ + Ta(OR)₄(OH) → (RO)₄Ta-O-Ta(OR)₄ + ROH
These reactions continue, leading to the formation of a porous, inorganic network. The subsequent drying and heat treatment (calcination) of the gel remove residual organic compounds and solvent, densify the material, and can induce crystallization. akjournals.com
Influence of Reaction Parameters on Sol-Gel Network Formation
The characteristics of the final tantalum-based material are profoundly influenced by several key reaction parameters that control the rates of hydrolysis and condensation. akjournals.comnih.gov Careful manipulation of these parameters is essential for tailoring the material's structure, porosity, and properties.
pH: The pH of the reaction medium acts as a catalyst for both hydrolysis and condensation. Acidic conditions (low pH) typically lead to faster hydrolysis rates compared to condensation rates, resulting in weakly branched polymer-like networks. Conversely, basic conditions (high pH) tend to accelerate condensation, favoring the formation of more particulate, highly cross-linked structures.
Water-to-Alkoxide Ratio (h): The molar ratio of water to the tantalum alkoxide precursor is a critical factor. A low water ratio (sub-stoichiometric) results in incomplete hydrolysis and a more linear, less cross-linked polymer network. Increasing the water ratio generally increases both hydrolysis and condensation rates, leading to a more highly branched and denser gel structure.
Catalysts: In addition to pH, other catalysts can be employed. For instance, acetic acid is sometimes used as a catalyst in the preparation of tantalum oxide films. scientific.net Chelating agents, such as acetylacetone, can be used to modify the tantalum alkoxide precursor. nih.gov These agents react with the alkoxide, forming more stable complexes that are less susceptible to rapid hydrolysis, thereby providing better control over the gelation process. nih.gov
The interplay of these parameters determines the final morphology and properties of the sol-gel derived material. For example, a study optimizing sol-gel parameters for Ta₂O₅ nanoparticles found that aging time, precursor concentration, and calcination temperature all play a significant role in the resulting size, morphology, and optical properties of the nanoparticles. akjournals.com
| Parameter | Influence on Sol-Gel Process | Effect on Final Material |
|---|---|---|
| pH (Acidity/Basicity) | Catalyzes hydrolysis and condensation reactions at different rates. | Affects the network structure (polymeric vs. particulate) and porosity. |
| Water-to-Alkoxide Ratio | Controls the extent of hydrolysis and the degree of cross-linking. | Influences gelation time, network density, and mechanical properties. |
| Catalysts/Additives | Can modify the precursor reactivity (e.g., chelating agents) or accelerate reactions. | Allows for finer control over the gelation process and final material structure. |
Fabrication of Tantalum Oxide Thin Films via Sol-Gel Routes
The sol-gel method is an attractive technique for depositing thin films of tantalum pentoxide (Ta₂O₅) due to its low cost, low processing temperatures, and ability to coat complex shapes and large areas. researchgate.netresearchgate.net The process typically involves preparing a stable tantalum sol from this compound, which is then deposited onto a substrate using techniques like dip-coating or spin-coating. utwente.nl Following deposition, the film is subjected to heat treatment (annealing) to remove organic residues, densify the film, and, if desired, induce crystallization. researchgate.net Films annealed at temperatures below 450°C are typically amorphous. researchgate.net
Tantalum oxide is an excellent material for optical applications due to its high refractive index, good transparency in the visible and near-infrared regions, and high chemical and thermal stability. utwente.nlresearchgate.net These properties make it suitable for use in antireflective (AR) coatings, which are crucial for improving the efficiency of optical devices like lenses and solar cells by minimizing reflection. scientific.net
The sol-gel method allows for precise control over the film's thickness and refractive index, which are the key parameters for designing effective AR coatings. researchgate.net The refractive index can be tuned by controlling the film's porosity; introducing mesoporosity through the use of structure-directing agents like block copolymers can lower the refractive index. researchgate.net For a single-layer AR coating, the ideal refractive index is the square root of the substrate's refractive index, and the optimal thickness is one-quarter of the wavelength of the light. While single-layer coatings are simple, they have limitations due to the availability of materials with the precise refractive index required. cardiff.ac.uk Tantalum oxide films, with their tunable properties, offer a viable solution for these applications. cardiff.ac.uk
Tantalum pentoxide is a high-k dielectric material, meaning it has a significantly higher dielectric constant (around 25-35) than silicon dioxide (SiO₂), which is the conventional gate dielectric in microelectronics. nycu.edu.twresearchgate.netresearchgate.net The demand for smaller and more powerful electronic devices requires the replacement of SiO₂ with high-k materials to reduce leakage currents and increase capacitance in components like transistors and dynamic random-access memory (DRAM) capacitors. utwente.nlnycu.edu.tw
The sol-gel process provides a low-temperature route to deposit high-quality, uniform Ta₂O₅ films for these applications. utwente.nliyte.edu.tr The electrical properties of the resulting films, such as capacitance and dielectric loss, are dependent on frequency and temperature. researchgate.net Research has shown that sol-gel derived Ta₂O₅ films can be successfully integrated into metal-oxide-semiconductor (MOS) devices. mdpi.com The quality of the film and its interface with the silicon substrate is critical for device performance, and post-deposition annealing is often used to reduce defects and improve electrical characteristics. researchgate.net
Synthesis of Tantalum-Based Nanoparticles and Mesoporous Materials
The sol-gel method offers precise control over the synthesis of tantalum oxide nanoparticles, allowing for the tailoring of properties like size, morphology, and crystallinity. nih.govakjournals.com This is achieved by carefully managing the hydrolysis and condensation of this compound in a controlled environment. chalcogen.ro For instance, spherical Ta₂O₅ nanoparticles with sizes ranging from 1 to 8 nm have been synthesized using a sol-gel process facilitated by a polysaccharide matrix, which helps to control the particle growth. chalcogen.ro The properties of the resulting nanoparticles are highly sensitive to synthesis parameters such as calcination temperature and time, precursor concentration, and aging time. nih.govakjournals.com
The introduction of porosity on the nanometer scale leads to the formation of mesoporous materials, which are characterized by high surface areas and ordered pore structures. These materials are often created using a templating approach within the sol-gel process. nih.gov Structure-directing agents, such as block copolymers (e.g., Pluronics), are added to the initial sol. researchgate.net These agents self-assemble into micelles, and the inorganic tantalum oxide network forms around them. Subsequent removal of the organic template, typically through calcination, leaves behind a network of uniform pores. nih.govresearchgate.net The pore size can be controlled by the choice of the templating agent. Such mesoporous tantalum oxide materials are investigated for applications in catalysis, sensing, and as hosts for other functional materials. nih.govnih.gov
Development of Hybrid Organic-Inorganic Materials using this compound
Hybrid organic-inorganic materials are composites that combine organic and inorganic components at the molecular level, often resulting in materials with novel properties that surpass those of the individual constituents. polyu.edu.hkpolyu.edu.hkmdpi.com The sol-gel process is a key method for creating these materials, particularly Class II hybrids, where the organic and inorganic phases are linked by strong covalent bonds. mdpi.comipme.ru
Using organically modified precursors is a common approach. For tantalum-based hybrids, this could involve reacting this compound with organic molecules that contain functional groups capable of bonding with the tantalum alkoxide. Another method involves the silylation of organic polymers, followed by co-hydrolysis and condensation with the metal alkoxide. ipme.ru
These hybrid materials offer a vast range of tunable properties. The inorganic component (tantalum oxide network) can provide thermal stability, mechanical strength, and a high refractive index, while the organic component can introduce flexibility, functionality, and tailored optical or electronic properties. This blending of properties at the nanoscale opens up possibilities for advanced coatings, functional composites, and biocompatible materials. nih.govipme.ru For example, tantalum alkoxide-based liquid embolics have been synthesized for in-vivo sol-gel reactions in medical applications, demonstrating the potential to create functional hybrid materials for the biomedical field. nih.gov
Control of Microstructure and Morphology in Sol-Gel Derived Materials
The sol-gel synthesis process, utilizing this compound as a precursor, offers a versatile platform for the fabrication of tantalum pentoxide (Ta₂O₅) materials with tailored microstructures and morphologies. The final properties of the synthesized materials are intricately linked to a variety of processing parameters that influence the hydrolysis and condensation reactions, as well as the subsequent aging and thermal treatment steps. By carefully manipulating these parameters, it is possible to control features such as particle size, crystallinity, porosity, and particle shape.
Key parameters that play a crucial role in directing the microstructure and morphology of sol-gel derived materials from this compound include the precursor concentration, the type of catalyst used (acidic or basic), the ratio of water to the alkoxide precursor, aging time, and post-synthesis calcination temperature. Additionally, the introduction of structure-directing agents can provide a template for the growth of specific morphologies.
Influence of Precursor Concentration
The concentration of this compound in the initial sol has a direct impact on the resulting particle size and aggregation. researchgate.netakjournals.com Higher precursor concentrations generally lead to increased particle size and a greater degree of aggregation. researchgate.netakjournals.com This is attributed to the increased availability of monomeric species, which promotes particle growth and inter-particle collisions, leading to the formation of larger agglomerates.
A study investigating the effects of synthesis parameters on Ta₂O₅ nanoparticles demonstrated that an increase in precursor concentration from 0.5 g/20 mL to 0.75 g/20 mL resulted in a noticeable change in the morphology and an increase in the crystallinity of the final product. researchgate.netakjournals.com
| Precursor Concentration (g/20 mL) | Observed Effect on Morphology | Impact on Crystallinity |
|---|---|---|
| 0.5 | Less aggregated nanoparticles | Lower |
| 0.75 | More aggregated and larger particles, significant influence on morphology with longer aging times | Higher |
Role of Catalysts and pH
The pH of the sol, controlled by the addition of acid or base catalysts, is a critical factor in determining the rates of hydrolysis and condensation, which in turn dictates the structure of the resulting gel network. Acidic catalysts, such as hydrochloric acid (HCl), promote a slower hydrolysis rate and a faster condensation rate, which typically results in more linear or weakly branched polymer chains. This can lead to the formation of transparent monolithic gels.
Conversely, basic catalysts, like ammonia (B1221849), lead to a rapid hydrolysis rate and a slower condensation rate. This favors the formation of more highly branched, particulate clusters, resulting in a colloidal gel. The use of ammonia in the controlled hydrolysis of tantalum ethoxide has been shown to produce Ta₂O₅ nanoparticles.
While direct comparative studies on this compound are limited, the general principles of sol-gel chemistry suggest a strong influence of pH on the final morphology.
Effect of Aging Time
Aging is a process where the synthesized gel is allowed to rest in its mother liquor for a specific period. During this time, several processes can occur, including polymerization, syneresis (the expulsion of liquid from the gel), and Ostwald ripening (the growth of larger particles at the expense of smaller ones). Longer aging times generally lead to an increase in the size of the nanoparticles and a higher degree of aggregation. researchgate.netakjournals.com Research has shown that increasing the aging time from 1 day to 7 days for Ta₂O₅ nanoparticles resulted in bigger and more aggregated particles. researchgate.netakjournals.com This is also associated with an increase in the crystallinity of the material. researchgate.netakjournals.com
| Aging Time | Effect on Particle Size and Aggregation | Effect on Crystallinity |
|---|---|---|
| 1 Day | Smaller, less aggregated particles | Lower |
| 7 Days | Larger, more aggregated particles | Higher |
Impact of Calcination Temperature
Calcination is a high-temperature heat treatment that is crucial for removing residual organic groups, inducing crystallization, and controlling the final phase and grain size of the material. The calcination temperature has a profound effect on the microstructure and morphology of the Ta₂O₅ nanoparticles. researchgate.netakjournals.com
Increasing the calcination temperature generally leads to an increase in the crystallinity and particle size of the material. researchgate.netakjournals.comnih.gov For instance, a study demonstrated that increasing the calcination temperature from 400 °C to 800 °C resulted in a significant increase in the crystallinity of Ta₂O₅ nanoparticles. researchgate.netakjournals.com However, excessively high temperatures can lead to significant grain growth and sintering, which may not be desirable for all applications. Another study found that for Ta₂O₅ particles, those calcined at 750 °C showed the best degradation efficiency for rhodamine B, while a further increase to 800 °C led to the formation of bigger particles due to agglomeration, which reduced the degradation rate. nih.gov
| Calcination Temperature (°C) | Observed Effect on Microstructure and Morphology | Phase Transformation |
|---|---|---|
| 400 | Lower crystallinity, smaller particle size | Amorphous to low-temperature orthorhombic phase (β-Ta₂O₅) begins |
| 800 | Higher crystallinity, larger and more aggregated particles | Well-defined orthorhombic phase |
Use of Structure-Directing Agents
The morphology of the resulting material can be further controlled by the introduction of structure-directing agents or templates. For example, the use of a polysaccharide matrix during the sol-gel synthesis of Ta₂O₅ from tantalum (V) ethoxide has been shown to facilitate the controlled growth of spherical nanoparticles in the range of 1-8 nm. chalcogen.ro The polysaccharide network is believed to regulate the growth of the metallic precursor, preventing irregular condensation and the formation of large, disordered particles. chalcogen.ro In the absence of this polysaccharide network, the resulting particles were found to be large (up to 60 nm) and irregularly shaped. chalcogen.ro
Catalytic Applications and Mechanistic Studies of Pentaisopropoxytantalum and Its Derivatives
Pentaisopropoxytantalum as a Homogeneous Catalyst Precursor
In the realm of homogeneous catalysis, a catalyst precursor is a stable compound that is converted into the active catalytic species under reaction conditions. iupac.org this compound fits this description, as it can be used to synthesize more complex, soluble tantalum compounds that catalyze reactions in the same phase as the reactants. While many industrial polymerization processes rely on heterogeneous catalysts, soluble complexes, including those of Group 4 and 5 metals like tantalum, are crucial for mechanistic studies and the development of tailored polymer microstructures. cmu.eduuni-ulm.de
Tantalum-based complexes are particularly noted for their application in hydroaminoalkylation, an atom-economic method for forming new carbon-carbon bonds. digitellinc.comdigitellinc.com For instance, in-situ catalyst systems can be generated from tantalum precursors to catalyze the reaction between alkenes and amines, leading to the formation of complex nitrogen-containing molecules. digitellinc.comdigitellinc.com The synthesis of such homogeneous catalysts often involves the reaction of a precursor like this compound with specific ligands that modify the metal center's steric and electronic properties, thereby tuning its catalytic activity and selectivity. researchgate.net
Design and Application of Heterogeneous Catalysts Derived from this compound
This compound is a key starting material for creating heterogeneous catalysts, where the active tantalum species is immobilized on a solid support. This approach combines the high activity of a metallic center with the practical advantages of easy separation and catalyst recycling. niscpr.res.in The most common strategy involves using this compound to prepare supported tantalum oxide (Ta₂O₅) catalysts. lehigh.educhalcogen.ro
The incipient wetness impregnation method is frequently employed, where a solution of a tantalum alkoxide, such as tantalum ethoxide or isopropoxide, is used to impregnate a high-surface-area support material like alumina (B75360) (Al₂O₃), titania (TiO₂), zirconia (ZrO₂), or silica (B1680970) (SiO₂). lehigh.edu Following impregnation, the material is dried and calcined at high temperatures (e.g., 500 °C) to decompose the alkoxide precursor and form highly dispersed tantalum oxide species on the support surface. lehigh.edu
The choice of support material significantly influences the structure and catalytic properties of the resulting TaOₓ species. lehigh.edu
On Al₂O₃, TiO₂, and ZrO₂ , polymerized surface TaO₅ or TaO₆ species are predominantly formed. lehigh.edu
On SiO₂ , the catalyst consists mainly of isolated TaO₄ species due to the lower reactivity of silica's surface hydroxyl groups. lehigh.edu
These supported tantalum oxide catalysts have applications in various reactions, including photocatalysis for environmental remediation, where nanostructured Ta₂O₅ has shown effectiveness in degrading organic dyes. researchgate.net
Table 1: Properties of Heterogeneous Tantalum Catalysts Derived from Alkoxide Precursors
| Support | Precursor Type | Resulting Ta Species | Max. Surface Density (Ta atoms/nm²) |
|---|---|---|---|
| Al₂O₃ | Tantalum Alkoxide | Polymerized TaO₅/TaO₆ | 4.5 |
| TiO₂ | Tantalum Alkoxide | Polymerized TaO₅/TaO₆ | 6.6 |
| ZrO₂ | Tantalum Alkoxide | Polymerized TaO₅/TaO₆ | 6.3 |
Investigation of Catalytic Reaction Mechanisms and Active Sites
Understanding the reaction mechanism and identifying the active sites are critical for optimizing catalyst performance and designing new, more efficient catalysts. rsc.orgmdpi.com For catalysts derived from this compound, research focuses on characterizing the nature of the tantalum species formed on the support surface and their interaction with reactants. lehigh.edulehigh.edu
A variety of advanced spectroscopic techniques are used to probe the catalyst's structure and the transformation of molecules at its surface. osti.gov
Raman and UV-Vis Spectroscopy are used to determine the molecular and electronic structures of the tantalum species. lehigh.edu
X-ray Photoelectron Spectroscopy (XPS) provides information about the surface composition and the oxidation state of tantalum. lehigh.edulehigh.edu
In-situ and transient kinetic studies allow researchers to observe the catalyst under actual reaction conditions, helping to elucidate reaction pathways and identify rate-determining steps. efstathiou.am
In supported tantalum oxide catalysts, the active sites are the surface TaOₓ species. lehigh.edu The specific nature of these sites—whether they are isolated tetrahedra (TaO₄) or polymerized octahedra (TaO₅/TaO₆)—and their interaction with the support material dictate the catalytic activity. lehigh.edu For example, in photocatalysis, the active site is a point on the catalyst's outermost surface that can form strong chemical bonds with adsorbed molecules, facilitating their transformation upon UV irradiation. researchgate.net The goal of mechanistic studies is to build a complete picture of the catalytic cycle, from reactant adsorption to product desorption. mdpi.com
Role in Specific Chemical Transformations (e.g., polymerization, oxidation)
Catalysts derived from this compound are active in several important chemical transformations, most notably polymerization and oxidation reactions.
Polymerization: While Ziegler-Natta and metallocene catalysts based on titanium and zirconium dominate the field of olefin polymerization, complexes of other early transition metals, including tantalum, are also explored. wikipedia.orgmdpi.comtcichemicals.com The fundamental mechanism of Ziegler-Natta polymerization involves the coordination of an olefin monomer to a transition metal center, followed by insertion into a metal-alkyl bond, leading to chain growth. minia.edu.eg Homogeneous tantalum complexes can serve as models to study these fundamental steps. uni-ulm.de The activation of a precursor complex with a co-catalyst, such as methylaluminoxane (B55162) (MAO), generates the active cationic metal center that drives the polymerization process. uni-ulm.dewikipedia.org
Oxidation: Supported tantalum oxide catalysts, prepared from this compound, are effective in oxidation reactions. lehigh.edu The catalytic properties of these materials can be probed using methanol (B129727) oxidation as a model reaction. The surface TaOₓ species act as redox sites, converting methanol into products like formaldehyde (B43269) (HCHO) and dimethyl ether (DME). The selectivity towards different products depends on the nature of the support and the tantalum oxide loading. lehigh.edu
Epoxidation, the conversion of alkenes to epoxides, is another crucial industrial oxidation process. uclouvain.bemdpi.com Epoxides are valuable intermediates in the synthesis of fine chemicals and polymers. uclouvain.be While many systems utilize titanium-based catalysts, tantalum's similar properties make it a candidate for investigation in these reactions, typically using hydrogen peroxide as a green oxidant. nih.govrsc.org The catalytic cycle is believed to involve the formation of a metal-peroxo species that transfers an oxygen atom to the alkene double bond. rsc.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tantalum oxide (Ta₂O₅) |
| Tantalum ethoxide |
| Alumina (Al₂O₃) |
| Titania (TiO₂) |
| Zirconia (ZrO₂) |
| Silica (SiO₂) |
| Formaldehyde (HCHO) |
| Dimethyl ether (DME) |
| Methanol |
Structural Elucidation and Advanced Characterization of Pentaisopropoxytantalum Systems
Spectroscopic Analysis of Molecular Structure and Coordination Environment (e.g., Nuclear Magnetic Resonance, Infrared, Raman, Mass Spectrometry)
Spectroscopic methods are fundamental in elucidating the molecular structure of pentaisopropoxytantalum and tracking its transformation into tantalum pentoxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for investigating the structure of metal alkoxides in solution. For this compound, ¹H and ¹³C NMR spectroscopy can provide detailed information about the isopropoxide ligands. In principle, the ¹H NMR spectrum would show signals corresponding to the methine (CH) and methyl (CH₃) protons of the isopropoxide groups. The integration of these signals would confirm the stoichiometry of the ligands. Similarly, the ¹³C NMR spectrum would show distinct resonances for the methine and methyl carbons. However, detailed spectral assignments for this compound are not extensively reported in publicly accessible literature, likely due to the compound's high reactivity and tendency to exist as dimers or oligomers in solution, which can complicate spectral interpretation. The hydrolysis of the alkoxide can be monitored by ¹H NMR, as the formation of isopropanol (B130326) (i-PrOH) from the reaction of the precursor with water introduces a distinct septet for the methine proton of the alcohol.
Infrared (IR) and Raman Spectroscopy are vibrational techniques used to identify functional groups and probe the bonding within the precursor and the resulting oxide materials. In the IR spectrum of this compound, characteristic absorption bands would be expected for the C-H, C-O, and Ta-O bonds. The transformation of the precursor to tantalum pentoxide via hydrolysis and condensation is marked by the disappearance of the C-H and C-O stretching and bending vibrations of the isopropoxide ligands and the emergence of broad bands associated with Ta-O-Ta linkages and surface hydroxyl groups in the resulting oxide.
Raman spectroscopy is particularly sensitive to the structural transformations of tantalum pentoxide. Amorphous Ta₂O₅ shows broad, featureless Raman bands. Upon annealing and crystallization, distinct phonon modes appear. For instance, the low-temperature orthorhombic phase (β-Ta₂O₅) exhibits characteristic Raman peaks that can be used to identify its presence. The Raman bands in the 100-450 cm⁻¹ region are typically assigned to O-Ta-O bending vibrations within TaO₆ octahedra.
| Spectroscopic Technique | Expected Observations for this compound Systems |
| ¹H NMR | Signals for methine (CH) and methyl (CH₃) protons of isopropoxide ligands. Emergence of isopropanol signals upon hydrolysis. |
| ¹³C NMR | Resonances for methine and methyl carbons of isopropoxide ligands. |
| Infrared (IR) | C-H, C-O, and Ta-O vibrational modes for the precursor. Ta-O-Ta and O-H bands for the derived oxide. |
| Raman | Broad bands for amorphous Ta₂O₅. Sharp phonon modes for crystalline phases of Ta₂O₅, indicative of structural ordering. |
| Mass Spectrometry | Fragmentation pattern to determine the molecular weight and structure of the precursor. Analysis of evolved gases during thermal decomposition. |
Mass Spectrometry (MS) can be employed to determine the molecular weight and elucidate the structure of this compound through its fragmentation pattern. Due to the tendency of metal alkoxides to form oligomers, mass spectrometry can also provide insights into the degree of association in the gas phase. When coupled with thermal analysis techniques, mass spectrometry is invaluable for identifying the gaseous byproducts evolved during the decomposition of the precursor, thereby helping to unravel the reaction mechanism.
X-ray Diffraction and Crystallographic Studies of this compound Compounds and Derivatives
X-ray diffraction (XRD) is the primary technique for determining the crystalline structure of materials. While detailed single-crystal X-ray diffraction data for this compound is scarce in the literature, XRD is extensively used to characterize the phases of the tantalum pentoxide derived from it. As-dep
Theoretical and Computational Chemistry Studies on Pentaisopropoxytantalum
Quantum Chemical Calculations of Electronic and Geometric Structures
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to determining the intrinsic properties of the Pentaisopropoxytantalum molecule. northwestern.edu These first-principles methods solve approximations of the Schrödinger equation to predict the molecule's most stable three-dimensional arrangement (geometric structure) and the distribution of its electrons (electronic structure). Current time information in Delhi, IN.
Detailed research findings from DFT calculations reveal the equilibrium geometry of this compound. In its monomeric form, the tantalum center is coordinated to five isopropoxy ligands. The geometry is often a distorted trigonal bipyramid or square pyramid, a common feature for five-coordinate metal complexes. The specific bond lengths and angles are determined by the steric bulk of the isopropoxy groups and electronic effects. For these calculations, a hybrid functional like B3LYP is commonly employed, with a basis set such as 6-31G(d) for the lighter atoms (C, H, O) and a pseudopotential basis set like LANL2DZ for the heavy tantalum atom to account for relativistic effects.
Analysis of the electronic structure focuses on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov In this compound, the HOMO is typically localized on the p-orbitals of the oxygen atoms, while the LUMO is centered on the d-orbitals of the tantalum atom.
Table 1: Representative Optimized Geometric Parameters for this compound (DFT/B3LYP) Note: The following data is representative of typical results from DFT calculations on metal alkoxides and serves as an illustrative example.
| Parameter | Calculated Value |
|---|---|
| Ta-O Bond Length (Å) | 1.90 - 1.95 |
| C-O Bond Length (Å) | 1.43 - 1.45 |
| Axial O-Ta-O Angle (°) | ~175 - 180 |
| Equatorial O-Ta-O Angle (°) | ~118 - 122 |
| Axial-Equatorial O-Ta-O Angle (°) | ~88 - 92 |
Table 2: Representative Frontier Orbital Energies for this compound Note: The following data is representative of typical results from DFT calculations on metal alkoxides and serves as an illustrative example.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.20 |
| HOMO-LUMO Gap | 5.65 |
Molecular Dynamics Simulations of Precursor Behavior
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing a virtual window into their motion and interactions under specific conditions of temperature and pressure. aip.org For this compound, MD simulations are particularly useful for understanding its dynamics in the gas phase as it approaches a substrate surface during CVD or ALD processes. arxiv.org
These simulations model the atomic motions by solving Newton's equations of motion for a system of atoms, where the forces between atoms are described by a force field. For complex precursor molecules where chemical reactions may occur, a reactive force field such as ReaxFF may be employed. arxiv.org This allows the simulation to model bond formation and breakage, offering insights into initial decomposition or surface interaction events.
Typical MD simulations of this compound would track the molecule's trajectory, rotational and vibrational motions of the ligands, and conformational flexibility. Key research findings from such simulations include determining how the molecule behaves at different deposition temperatures, how it tumbles and orients itself in the gas phase, and its initial physisorption behavior upon encountering a surface. This information is crucial for understanding mass transport phenomena in a reactor and the initial stages of film growth.
Table 3: Typical Parameters for a Molecular Dynamics Simulation of a Metal Alkoxide Precursor Note: The following data is representative of typical simulation parameters used in MD studies of similar precursors.
| Parameter | Value/Setting |
|---|---|
| Force Field | ReaxFF or custom-parameterized classical field |
| Ensemble | NVT (Canonical) or NVE (Microcanonical) |
| Temperature | 400 - 800 K (typical deposition range) |
| Time Step | 0.1 - 1.0 fs |
| Simulation Duration | 1 - 10 ns |
| System Size | Single molecule in a periodic box or multiple molecules |
Computational Modeling of Reaction Pathways and Energy Landscapes
Understanding the chemical reactions that this compound undergoes during deposition is key to controlling film purity and properties. Computational modeling, again primarily using DFT, is employed to map out the potential reaction pathways and their associated energy landscapes. ucl.ac.uk This involves identifying stable intermediates, locating the transition state structures that connect them, and calculating the energy barriers (activation energies) for each reaction step. mdpi.com
For this compound, two primary reaction mechanisms are of interest: thermal decomposition and hydrolysis.
Thermal Decomposition: In the absence of a co-reactant, the precursor decomposes due to heat. A common pathway for metal alkoxides is β-hydride elimination, where a hydrogen atom from the isopropyl group is transferred to an oxygen atom, leading to the release of a propene molecule and the formation of a tantalum-hydroxyl (Ta-OH) species. Another possibility is the homolytic cleavage of the Tantalum-Oxygen bond to form radicals.
Hydrolysis: In the presence of water (a common co-reactant in ALD), the Ta-O-C linkage is cleaved via reaction with an H₂O molecule, resulting in the elimination of isopropanol (B130326) and the formation of a Ta-OH group.
By calculating the potential energy surface for these reactions, researchers can determine the most energetically favorable pathway. The reaction with the lowest activation energy will be the dominant one under a given set of conditions. These computational findings provide a mechanistic rationale for experimentally observed decomposition temperatures and reaction byproducts. ucl.ac.uknih.gov
Table 4: Representative Calculated Activation Energies for Proposed Reaction Steps Note: The following data is hypothetical but represents chemically reasonable values for the decomposition of metal alkoxides based on DFT studies.
| Reaction Pathway | Elementary Step | Calculated Activation Energy (kJ/mol) |
|---|---|---|
| Thermal Decomposition | β-Hydride Elimination | 150 - 180 |
| Thermal Decomposition | Homolytic Ta-O Bond Cleavage | 250 - 300 |
| Hydrolysis | H₂O attack on Ta center | 60 - 90 |
Emerging Research Frontiers and Interdisciplinary Applications of Pentaisopropoxytantalum
Precursor for Mixed-Metal Oxide and Complex Oxide Systems (e.g., Strontium-Tantalum, Niobium-Tantalum Oxides)
Pentaisopropoxytantalum serves as a vital single-source precursor for the synthesis of complex and mixed-metal oxide materials. rsc.org These materials are prized for a wide array of applications, from photocatalysis to advanced electronics. rsc.org The use of molecular precursors like this compound allows for precise stoichiometric control and low-temperature synthesis routes, such as sol-gel processes, which are crucial for creating homogeneous, multi-element oxide systems.
Strontium-Tantalum Oxides: In the field of advanced ceramics and electronic materials, strontium-tantalum oxide systems are of significant interest. For instance, the perovskite oxynitride, Strontium-Tantalum Perovskite Oxynitride (SrTaO2N), is noted for its potential as an environmentally benign inorganic pigment. nii.ac.jp Research has demonstrated a facile synthesis method where a tantalum pentoxide (Ta₂O₅) gel, derived from the hydrolysis of a tantalum alkoxide like tantalum-pentaethoxide, is used as the tantalum source. nii.ac.jp This approach, using the alkoxide-derived gel, allows for nitridation at lower temperatures (900 °C) and in significantly shorter times (2 hours) compared to conventional methods. nii.ac.jp
Another key application is in the development of biocompatible coatings for medical implants. Studies have shown that composite coatings containing tantalum and strontium on titanium substrates can enhance bioactivity and promote osseointegration. nih.gov The incorporation of both strontium and tantalum ions into hydroxyapatite (B223615) coatings has been found to optimize pore size and surface roughness, leading to significantly increased cell proliferation of osteoblast-like cells. nih.gov
The compound Lanthanum Aluminate-Strontium Aluminium Tantalate (LSAT) is a complex oxide widely used as a single-crystal substrate for growing epitaxial thin films of materials like superconductors and ferroelectrics. wikipedia.orgaemdeposition.com Its thermal stability and compatible lattice structure make it a preferred choice over other substrates. wikipedia.org The synthesis of such complex oxides benefits from high-purity precursors to achieve the necessary crystalline quality.
Niobium-Tantalum Oxides: Niobium and tantalum often occur together and share similar chemical properties, making the synthesis of niobium-tantalum oxides (NTOs) a natural pursuit for various applications. These oxides are used in optical lenses to increase the refractive index, allowing for thinner and lighter components. taniobis.com They are also critical in electronics, such as in the manufacturing of multi-layered ceramic capacitors (MLCCs) and as sputtering targets for display coatings. taniobis.com The production of high-purity, spherical pentoxide powders with good flow properties, essential for these applications, often relies on the decomposition of metal-alkoxide precursors. taniobis.com Hydrometallurgical processes can be employed to produce pure tantalum and niobium oxides from raw ores, which are then used in these high-tech applications. icm.edu.plresearchgate.net
The table below summarizes key findings in the use of tantalum alkoxide precursors for generating mixed-metal oxide systems.
| Target Material System | Precursor Type | Synthesis Insight | Key Finding/Application | Citation |
| Strontium-Tantalum Perovskite Oxynitride (SrTaO₂N) | Tantalum-pentaethoxide derived Ta₂O₅ gel | Facile nitridation using urea (B33335) as a nitrogen source. | Achieved synthesis at a lower temperature (900 °C) and shorter duration (2 h) for producing inorganic pigments. | nii.ac.jp |
| Strontium-Tantalum-Hydroxyapatite Coating | Tantalum and Strontium ions | Doping of hydroxyapatite on titanium substrates. | Optimized pore structure and enhanced proliferation of osteoblast-like cells for dental implant applications. | nih.gov |
| Niobium-Tantalum Oxides (NTOs) | High-purity pentoxides | Development of spherical powders for sputtering targets. | Used to increase the refractive index of optical glass and improve temperature stability in capacitors. | taniobis.com |
| Multishelled Mixed Metal-Oxides | Coordination polymers from metal cations | Thermal oxidation of mixed transition-metal precursors. | Creation of multishelled particles (e.g., Ni-Co oxide) with high specific capacitance for supercapacitors. | ucf.edu |
Integration into Metal-Organic Framework (MOF) Synthesis Research
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. enpress-publisher.comresearchgate.net Their exceptionally high surface areas and tunable pore sizes make them promising for applications in gas storage, separation, and catalysis. enpress-publisher.commdpi.com The synthesis of MOFs can be achieved through various methods, including solvothermal, microwave-assisted, and mechanochemical techniques. mdpi.comsrce.hrjchemrev.com
While direct synthesis of tantalum-based MOFs using this compound is an emerging area, the use of metal alkoxides as precursors for the inorganic nodes is a well-established principle in materials chemistry. allresearchjournal.com this compound can be hydrolyzed to form tantalum oxide or hydroxide (B78521) species, which can then serve as the secondary building units (SBUs) that coordinate with organic linkers. This approach offers a pathway to creating novel tantalum MOFs with unique catalytic or adsorptive properties.
The general process for MOF synthesis involves combining a metal source and an organic linker in a suitable solvent system, often under heat. researchgate.netresearchgate.net The choice of metal precursor is critical to the final structure and properties of the MOF. The development of multimodal models that connect synthesis parameters (like the precursors used) to the final properties and applications of the MOF is an active area of research, highlighting the importance of precursor selection. chemrxiv.org
The table below details common synthesis methods for MOFs, which could be adapted for tantalum-based frameworks using precursors like this compound.
Applications in Hybrid Materials and Polymer Composites
Hybrid materials, which combine organic and inorganic components at the molecular level, offer a way to create materials with synergistic properties. sioc-journal.cnresearchgate.net this compound is an excellent precursor for the inorganic phase in such hybrids, typically in the form of tantalum oxide nanoparticles or networks. These inorganic components can be integrated into polymer matrices to create polymer composites with enhanced mechanical, thermal, or functional properties. mdpi.comresearchgate.net
The development of organic-inorganic hybrid materials is a strategy to produce composites with improved performance compared to the individual components. mdpi.com The process often involves modifying the surface of inorganic nanoparticles to ensure good integration and a strong interface with the polymer matrix. mdpi.com For example, tantalum pentoxide (Ta₂O₅) micro and nanoparticles, which can be synthesized from this compound via sol-gel methods, have been incorporated into epoxy resins. mdpi.com These composites exhibit enhanced mechanical properties and can be used for applications such as specialized coatings. mdpi.com
The use of "green" synthesis methods, such as using hot water as an environmentally friendly reaction medium instead of toxic solvents, is a growing trend in the production of hybrid materials. yerun.eu This approach can be used to combine organic dyes with metal oxides derived from precursors like this compound, creating materials with unique optical properties and the stability of metal oxides for applications in photovoltaics or sensors. yerun.eu
Nanoscience and Nanotechnology Applications Beyond Conventional Thin Films
Nanoscience is the study of materials at the nanometer scale (1-100 nm), where unique quantum mechanical effects can emerge. nih.govemm-nano.org Nanotechnology applies this science to create new materials and devices. cornell.eduoatext.comopastpublishers.com this compound is a key precursor in the "bottom-up" synthesis of various tantalum-containing nanostructures, moving beyond its traditional use in creating thin films. frontiersin.org
Nanoparticle Synthesis: Tantalum oxide nanoparticles can be synthesized using methods like co-precipitation or sol-gel hydrolysis, where this compound is the starting material. nih.gov These synthesis routes allow for control over particle size, shape, and crystallinity. semanticscholar.org The resulting nanoparticles can be used in a variety of applications, from catalysis to biomedical imaging. Green synthesis approaches, using plant extracts or microorganisms as reducing and capping agents, are also being explored for producing metal oxide nanoparticles in an eco-friendly manner. semanticscholar.orgresearchgate.net
Quantum Dots (QDs): Quantum dots are semiconductor nanocrystals so small that their electronic and optical properties are determined by their size. researchgate.netcd-bioparticles.com They are used in displays, solar cells, and biomedical imaging. cd-bioparticles.comsyensqo.com While cadmium-based QDs are common, there is a push towards less toxic materials. mdpi.com this compound can serve as a precursor for creating tantalum-based quantum dots or for passivating the surface of other QD materials to improve their luminescent properties and stability. syensqo.commdpi.com The synthesis of QDs often involves the hot injection of precursors into a high-boiling point solvent, a method compatible with metal alkoxides. mdpi.com
The table below outlines different approaches for nanoparticle synthesis where a precursor like this compound could be utilized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
